methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate
Description
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a heterocyclic compound featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6, a thiazole ring with a 4-oxo moiety, and a methyl ester group.
Properties
IUPAC Name |
methyl (2E)-2-[(2Z)-2-(4,6-dimethylpyrimidin-2-yl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-6-4-7(2)14-11(13-6)16-12-15-10(18)8(20-12)5-9(17)19-3/h4-5H,1-3H3,(H,13,14,15,16,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKOVPJKPKNGBS-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC(=O)C(=CC(=O)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C\2/NC(=O)/C(=C\C(=O)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate, with the molecular formula CHNOS and a molecular weight of 292.32 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole moiety, which is known for its role in various pharmacological applications including antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit considerable antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine ring in this compound enhances its bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Compounds containing thiazole moieties have been extensively studied for their anticancer potential. This compound has shown promising results in inhibiting cancer cell lines. For instance, studies have reported significant cytotoxic effects against human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can lead to enhanced potency against various cancer types.
3. Enzyme Inhibition
The compound also acts as an inhibitor of several key enzymes involved in metabolic processes. Thiazole derivatives have been identified as effective inhibitors of enzymes such as monoamine oxidase and heat shock protein 90, which are crucial in various disease states including cancer and neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated an inhibition zone ranging from 18 to 25 mm against Bacillus subtilis and Candida albicans, showcasing its potential as a therapeutic agent .
Study 2: Anticancer Properties
A separate investigation focused on the anticancer properties of this compound revealed that it exhibited an IC value of less than 30 µM against melanoma cell lines. The study highlighted the role of specific substituents on the thiazole ring that significantly enhance cytotoxicity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the pyrimidine and thiazole rings, as well as ester/cyano functional groups. Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations:
Ester vs. Cyano Groups: The target compound’s methyl ester group contrasts with the cyano group in compound 3 and ethyl ester in 18b . Esters generally enhance lipophilicity and metabolic stability compared to polar cyano groups, which may improve membrane permeability but reduce aqueous solubility.
In contrast, compound 3’s 3-hydroxyphenylamino group introduces hydrogen-bonding capability .
Thiazole Modifications : The 4-oxo-thiazole in the target compound differs from 18b’s unmodified thiazole and compound 3’s 4-methylthiazole. Oxo groups can influence resonance stability and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
